

# optimizing JNJ-38877605 dosing schedule to minimize toxicity

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## Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B612286

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## Technical Support Center: JNJ-38877605

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the c-Met inhibitor, **JNJ-38877605**. The information provided is based on preclinical and clinical findings and aims to guide experimental design and data interpretation.

## General Information

What is the mechanism of action of **JNJ-38877605**?

**JNJ-38877605** is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] It has demonstrated high selectivity for c-Met, inhibiting it with an IC50 of 4 nM, which is over 600-fold more selective compared to a panel of more than 200 other tyrosine and serine-threonine kinases.[1][3] The c-Met signaling pathway is crucial in cell survival, proliferation, and invasion, and its aberrant activation is implicated in various cancers.[2][4] **JNJ-38877605** has been shown to inhibit both HGF-stimulated and constitutively activated c-Met phosphorylation in vitro.[1]

## Troubleshooting and FAQs

This section addresses specific issues that researchers might encounter during their experiments with **JNJ-38877605**, with a focus on its known toxicity profile.

Q1: We are observing significant renal toxicity in our in vivo studies with **JNJ-38877605**, even at low doses. Is this a known issue?

Yes, renal toxicity is a well-documented and significant issue with **JNJ-38877605**.<sup>[3][5][6]</sup> Phase I clinical trials in humans were halted due to mild but recurrent renal toxicity observed in virtually all patients, even at sub-therapeutic doses.<sup>[3][7]</sup> This toxicity is characterized by increases in serum creatinine and can lead to degenerative and inflammatory changes in the kidneys.<sup>[3][5]</sup>

Q2: Why was this renal toxicity not predicted by our initial preclinical studies in rats?

The renal toxicity of **JNJ-38877605** is species-specific.<sup>[3][5][6]</sup> Standard preclinical toxicology studies in rats and dogs did not show evidence of renal toxicity.<sup>[3][8]</sup> The toxicity is caused by the formation of insoluble metabolites (M1/3, M5/6, and M10) through the activity of aldehyde oxidase (AO).<sup>[3][5][7]</sup> Humans and rabbits have high levels of AO activity, leading to the accumulation of these insoluble metabolites in the renal tubules, causing crystal formation and subsequent kidney damage.<sup>[3][5][7][9]</sup> In contrast, rats and dogs have significantly lower AO activity, and therefore do not produce these toxic metabolites to the same extent.<sup>[8][10]</sup>

Q3: Can we optimize the dosing schedule of **JNJ-38877605** to minimize or avoid this renal toxicity?

Unfortunately, attempts to mitigate the renal toxicity of **JNJ-38877605** by altering the dosing schedule have been unsuccessful.<sup>[3][7]</sup> Studies in rabbits, which are a suitable toxicology model for this compound, showed that alternative dosing schedules and even co-administration with probenecid (a drug that can block tubular secretion) failed to prevent renal toxicity at pharmacologically active doses.<sup>[3][7]</sup> The issue lies in the inherent metabolic pathway of the drug in species with high aldehyde oxidase activity, rather than the dosing regimen.

Q4: What are the specific metabolites of **JNJ-38877605** that cause renal toxicity?

The primary culprits are the M1/3 and M5/6 metabolites of **JNJ-38877605**, which are generated by aldehyde oxidase.<sup>[3][5][7]</sup> The M10 metabolite has also been identified as specific to humans and rabbits.<sup>[3][5][7]</sup> These metabolites are poorly soluble and precipitate in the renal tubules, leading to the observed nephrotoxicity.<sup>[3][5][8]</sup>

Q5: What is a suitable animal model for studying the toxicity of **JNJ-38877605** and similar compounds?

The rabbit has been identified as a suitable toxicology model for **JNJ-38877605** because its aldehyde oxidase activity and subsequent metabolite profile are similar to humans.<sup>[3][5][9]</sup> For future studies with quinoline-based compounds or other molecules where metabolism by aldehyde oxidase is suspected, it is crucial to consider species with similar metabolic pathways to humans, such as the rabbit, to avoid misleading preclinical safety data.<sup>[9]</sup>

Q6: Are there any proposed strategies to overcome the toxicity issues associated with **JNJ-38877605**?

Given that the toxicity is intrinsic to the metabolism of the parent compound, further development of **JNJ-38877605** was halted.<sup>[3][6][7]</sup> One potential strategy that has been explored for other drugs facing similar metabolic issues is deuteration.<sup>[8]</sup> Replacing hydrogen with deuterium at the site of oxidation by aldehyde oxidase can significantly slow down the metabolic process, thereby reducing the formation of toxic metabolites.<sup>[8]</sup> For instance, modifying the quinoline ring of **JNJ-38877605** at the position of AO oxidation could be a potential, albeit complex, approach to design a safer analog.<sup>[8]</sup> A deuterated version of **JNJ-38877605**, **JNJ-38877605-d1**, is thought to diminish the formation of the inactive M3 metabolite.<sup>[11]</sup>

## Data Presentation

Table 1: In Vitro Potency and Selectivity of **JNJ-38877605**

Kinase	IC50 (nM)	Selectivity vs. c-Met
c-Met	4	-
Fms	>2500	>625-fold
Over 200 other kinases	>2500	>600-fold

Data compiled from multiple sources.<sup>[1][3]</sup>

Table 2: Summary of Phase I Clinical Trial Data for **JNJ-38877605**

Parameter	Value
Starting Dose	60 mg once daily (OD)
Number of Patients in First Cohort	5
Key Adverse Event	Grade 1 serum creatinine increase
Onset of Adverse Event	As early as 2-3 days after treatment initiation
Outcome	Treatment interruption for all patients

Data from the first-in-human phase I study.[\[3\]](#)

Table 3: Rabbit Toxicology Study - Renal Effects of **JNJ-38877605** (1-month administration)

Total Weekly Intake (mg/kg/week)	Key Findings
200	Changes in creatinine clearance and other chemistry parameters
300	Increased kidney weights, pale appearance, extensive and prominent degeneration with inflammation, congestion, fibrosis, and crystal formation
350	Similar to 300 mg/kg/week with more pronounced effects

Summary of findings from a 1-month toxicology study in rabbits.[\[3\]](#)

## Experimental Protocols

### Protocol 1: In Vivo Xenograft Tumor Model

This protocol is a generalized representation based on descriptions of in vivo efficacy studies.  
[\[1\]](#)

- Animal Model: 6-week-old immunodeficient nu/nu female mice.

- Cell Line and Inoculation: GTL16 human gastric carcinoma cells are inoculated subcutaneously into the right posterior flank of the mice.
- Tumor Growth: Tumors are allowed to establish and grow to a predetermined size.
- Treatment: **JNJ-38877605** is administered orally (p.o.) at a specified dose (e.g., 40 mg/kg/day).
- Duration of Treatment: Treatment is carried out for a specified period (e.g., 72 hours).
- Endpoint Measurement:
  - Tumor volume is measured regularly.
  - At the end of the study, plasma levels of biomarkers such as human IL-8 and GRO $\alpha$  can be quantified by ELISA to assess pharmacodynamic effects.

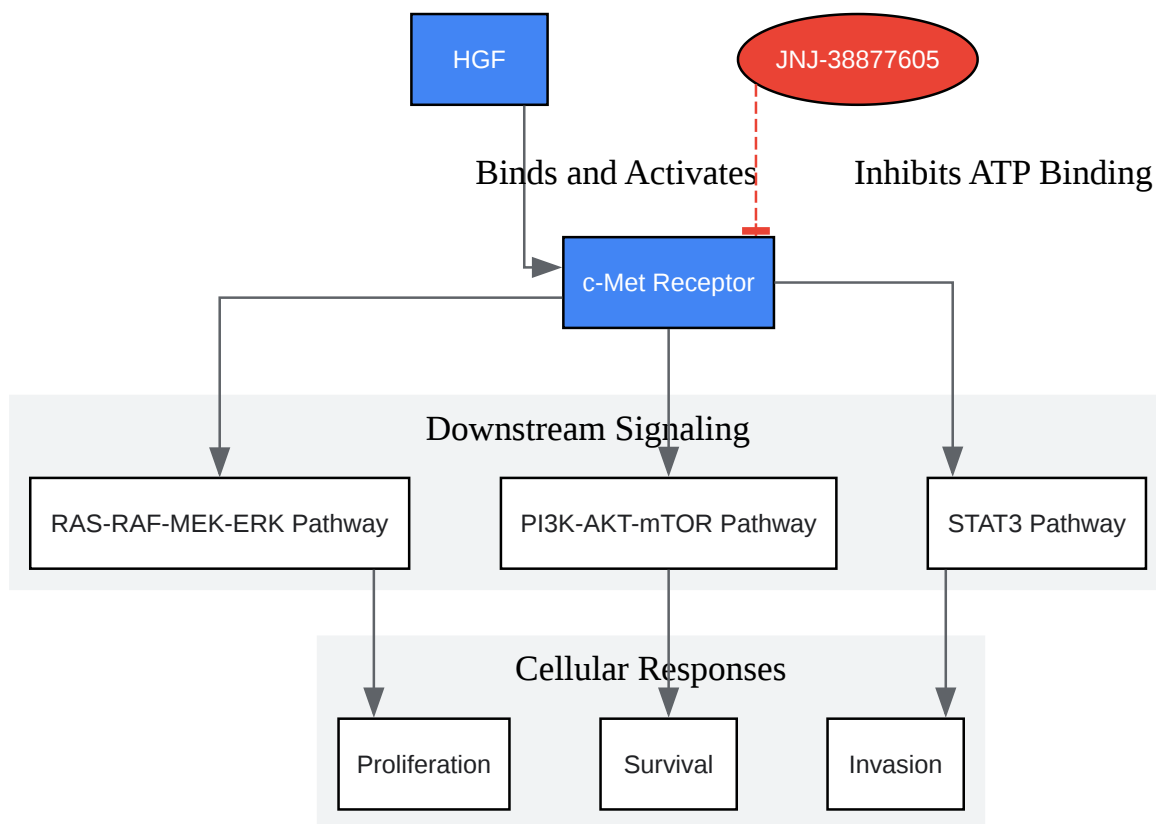
#### Protocol 2: Rabbit Toxicology Study

This protocol is a generalized representation based on the description of the rabbit toxicology studies.[\[3\]](#)[\[5\]](#)

- Animal Model: New Zealand White rabbits.
- Dosing: **JNJ-38877605** is administered orally at various doses and schedules (e.g., total weekly intake of 200, 300, and 350 mg/kg/week).
- Duration: The study is conducted for a specified period (e.g., 1 month).
- Monitoring:
  - Regular blood samples are collected to monitor serum creatinine and other clinical chemistry parameters.
  - Creatinine clearance is calculated.
- Necropsy and Histopathology:

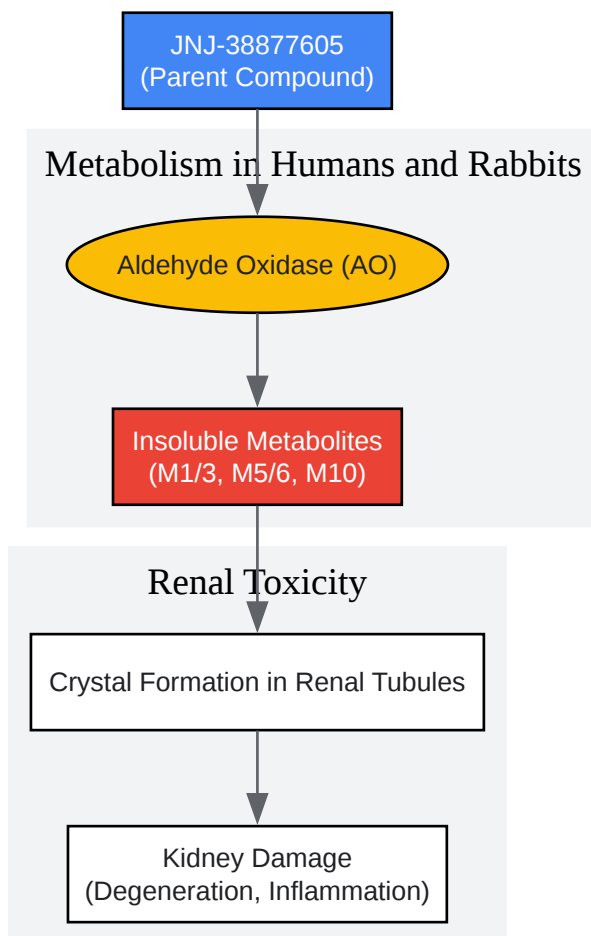
- At the end of the study, animals are euthanized.
- Kidneys are excised, weighed, and macroscopically examined.
- Kidney tissues are fixed, sectioned, and stained for histopathological evaluation to look for signs of degeneration, inflammation, fibrosis, and crystal formation.
- Metabolite Analysis:
  - Urine and plasma samples are collected for metabolite profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify **JNJ-38877605** and its metabolites.
  - Crystals isolated from kidney tissue can be analyzed to identify their composition.

## Visualizations



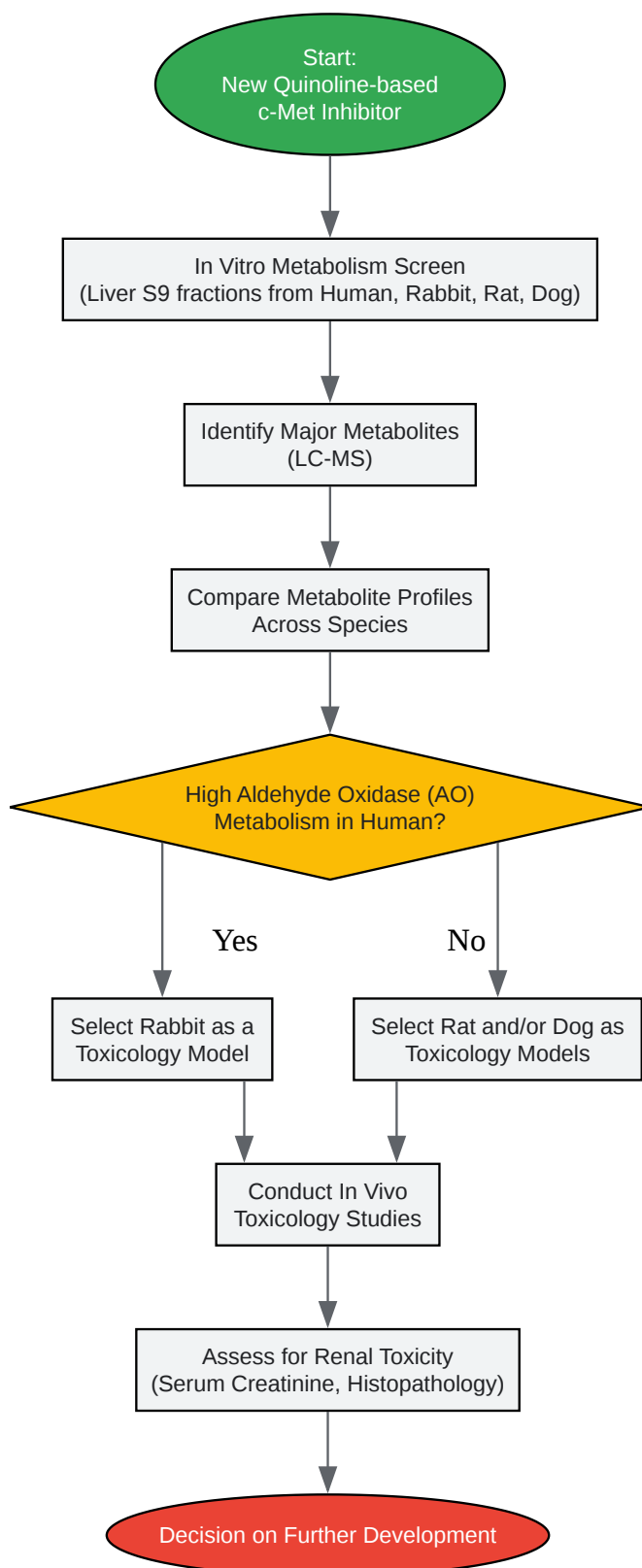
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Caption: The c-Met signaling pathway and the inhibitory action of **JNJ-38877605**.



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Caption: Metabolic pathway of **JNJ-38877605** leading to renal toxicity.



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Caption: Workflow for investigating species-specific drug metabolism and toxicity.



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